molecular formula C29H48O3 B587761 (3alpha)-7-Hydroxycholest-5-en-3-yl acetate CAS No. 17974-77-5

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate

Cat. No. B587761
CAS RN: 17974-77-5
M. Wt: 444.7
InChI Key: QRSNTERZEKNKIZ-UAQNQREASA-N
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Description

Cholesteryl acetate is a derivative of cholesterol, a type of lipid that is a crucial component of animal cell membranes. Cholesterol derivatives are often used in research and have various applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds often involves esterification, a chemical reaction that forms an ester from an alcohol and a carboxylic acid, in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Tools like MolView can be used to visualize the 3D structure of a molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on various factors. For instance, the reaction mechanisms of certain compounds with acid gases have been studied using molecular simulation and experimental characterization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, alpha-tocopherol acetate, a form of vitamin E, is used for dietary supplementation in individuals who may demonstrate a genuine deficiency in vitamin E .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions in the study of similar compounds often involve exploring their potential applications in various fields such as energy, petrochemical industry , and cancer therapeutics .

properties

IUPAC Name

[(3R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNTERZEKNKIZ-UAQNQREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857716
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate

CAS RN

17974-77-5
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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